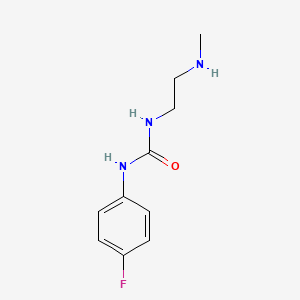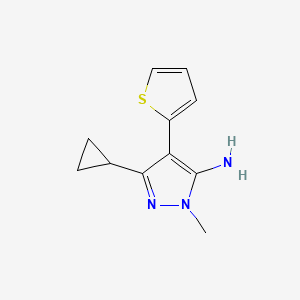![molecular formula C14H26N2O4 B15308295 Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate](/img/structure/B15308295.png)
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is significant in organic synthesis due to its unique structural properties and reactivity patterns. The presence of the Boc group makes it particularly useful in various chemical transformations and synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate typically involves the following steps:
Protection of the Amino Group: The amino group on the cyclohexyl ring is protected using a Boc group. This is achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Esterification: The protected amine is then subjected to esterification with methyl chloroacetate in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, particularly at the ester or Boc-protected amine sites.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The compound’s reactivity is influenced by the steric and electronic effects of the Boc group, which can modulate its interactions with enzymes and other proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-(4-aminocyclohexyl)acetate: Lacks the Boc protecting group, making it more reactive but less stable.
tert-Butyl 2-(4-aminocyclohexyl)acetate: Similar structure but with different protecting groups, affecting its reactivity and applications.
Uniqueness
Methyl2-(4-aminocyclohexyl)-2-{[(tert-butoxy)carbonyl]amino}acetate is unique due to the presence of the Boc group, which provides stability and selectivity in reactions. This makes it particularly valuable in synthetic organic chemistry and various research applications .
Propriétés
Formule moléculaire |
C14H26N2O4 |
|---|---|
Poids moléculaire |
286.37 g/mol |
Nom IUPAC |
methyl 2-(4-aminocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(18)16-11(12(17)19-4)9-5-7-10(15)8-6-9/h9-11H,5-8,15H2,1-4H3,(H,16,18) |
Clé InChI |
IOVITUHRWHBMGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC(C1CCC(CC1)N)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-methyl-4-nitro-N-[6-(trifluoromethyl)-1H-1,3-benzodiazol-2-yl]benzamide](/img/structure/B15308258.png)




![3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]azetidine](/img/structure/B15308282.png)

![rac-(3aR,7aR)-5-[(tert-butoxy)carbonyl]-octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid, cis](/img/structure/B15308296.png)
![2',3'-Dihydrospiro[cyclopentane-1,1'-inden]-3'-ol](/img/structure/B15308308.png)
